2-环丙基-5-甲硫代苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

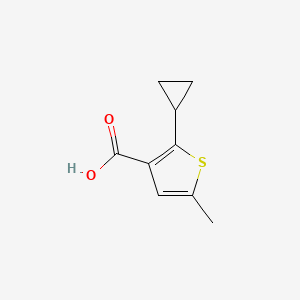

The compound "2-Cyclopropyl-5-methylthiophene-3-carboxylic acid" is a thiophene derivative, which is a class of heterocyclic compounds that contain a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse chemical reactions and are used in various chemical syntheses, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea can lead to the formation of 2-aminothiophene-3-carboxylate derivatives . Similarly, the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea can efficiently produce 2-amino-4,5-dihydrothiophenes . These methods demonstrate the versatility of cyclopropane derivatives in constructing thiophene rings through ring expansion and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as the cyclopropyl and methyl groups in the case of "2-Cyclopropyl-5-methylthiophene-3-carboxylic acid," can significantly influence the compound's electronic properties and reactivity. Theoretical analysis of related cyclopropane derivatives has been conducted to understand the conformational preferences of these molecules .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. Cycloaddition reactions are common, as seen with 2-vinylthiophen, which can react with dienophiles to produce benzo[b]thiophen carboxylates and other reduced derivatives . Similarly, 3-vinylthiophen can undergo cycloaddition reactions to yield products like methyl benzo[b]thiophen-7-carboxylate . These reactions highlight the reactivity of the vinyl group in thiophenes and its utility in constructing complex thiophene-containing structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's boiling point, solubility, and stability. For example, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives showcases the stability of these compounds under mild reaction conditions and their ease of purification . Additionally, the reactivity of methyl 3-hydroxythiophene-2-carboxylate in halogenation and alkylation reactions provides insight into the chemical behavior of thiophene carboxylates .

科学研究应用

化学合成和机理见解

2-环丙基-5-甲硫代苯并呋喃-3-羧酸及其衍生物参与各种化学合成过程。一项研究重点介绍了 2-氨基硫酚与 1,2-双亲电试剂的环缩合反应,导致形成苯并噻唑-2-羧酸盐。该过程由水促进,并提供了对这些反应机理方面的见解,包括硬软酸碱原理和量子化学计算 (达梅利亚等人,2017)。

生物学评估和受体研究

2-环丙基-5-甲硫代苯并呋喃-3-羧酸的衍生物因其生物活性而被评估。一项研究合成了与 2-氨基-5-膦酸戊酸相关的环丙基类似物,并评估了它们作为 N-甲基-D-天冬氨酸 (NMDA) 受体的竞争性拮抗剂的活性,提供了有关受体结合和选择性的有价值的数据 (达彭等人,2010)。

高效制备和合成路线

密切相关的化合物 2-甲硫代苯并呋喃-3-羧酸乙酯的制备展示了一个安全有效的工艺,具有操作简单性和避免强碱的特点,突出了相关化合物的合成路线 (小神和渡边,2011)。

对映选择性合成和生物学评估

一项关于受保护的 2,3-甲氨基酸类似物的对映选择性合成的研究,包括受保护的谷氨酸和鸟氨酸的 2,3-甲氨基酸类似物的合成,展示了 2-环丙基-5-甲硫代苯并呋喃-3-羧酸衍生物在创建生物学相关化合物中的应用 (弗里克、克拉森和拉波波特,2005)。

安全和危害

The safety information for “2-Cyclopropyl-5-methylthiophene-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely .

作用机制

Target of Action

It’s known that thiophene derivatives can interact with various biological targets, depending on their specific structures .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are crucial in determining its therapeutic potential .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

2-cyclopropyl-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-5-4-7(9(10)11)8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRNBJIJKESOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)